5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the naphthalene ring, and an amine group at the 1 position. It has a molecular formula of C₁₀H₁₁Br₂N and a molecular weight of 305.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired bromination at the 5 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the amine group to an imine.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated or imine derivatives.
Scientific Research Applications
5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Contains only one bromine atom, leading to different reactivity and properties.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar to the above but with bromine at a different position.
Uniqueness: This dual bromination provides distinct advantages in synthetic chemistry and biological research .
Properties
Molecular Formula |
C10H11Br2N |
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Molecular Weight |
305.01 g/mol |
IUPAC Name |
5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Br2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2 |
InChI Key |
STOJXWWQIIBBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Br)Br)N |
Origin of Product |
United States |
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